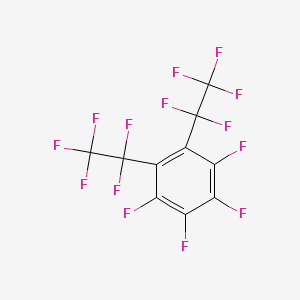
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene: is a fluorinated aromatic compound with the molecular formula C10H2F14. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and two pentafluoroethyl groups at the 5 and 6 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1,2,3,4-tetrafluorobenzene with pentafluoroethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions, followed by the introduction of pentafluoroethyl groups through nucleophilic substitution. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The presence of multiple fluorine atoms makes the compound resistant to oxidation and reduction under mild conditions. under extreme conditions, it can undergo oxidative cleavage.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while nucleophilic substitution with methoxide can produce methoxy-substituted products.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds. It is also used in the study of fluorine chemistry and its effects on aromatic systems.
Biology: Investigated for its potential use in fluorinated drug design due to its unique electronic properties and metabolic stability.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques such as positron emission tomography (PET).
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty coatings, due to its chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is primarily influenced by its high fluorine content. The electron-withdrawing effect of the fluorine atoms stabilizes the aromatic ring and affects its reactivity. The compound can interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrafluoro-5,6-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Contains bromine atoms instead of pentafluoroethyl groups.
Tetrafluoroterephthalic acid: A related compound with carboxylic acid groups instead of pentafluoroethyl groups.
Uniqueness
1,2,3,4-Tetrafluoro-5,6-bis(pentafluoroethyl)benzene is unique due to the presence of two pentafluoroethyl groups, which significantly enhance its electron-withdrawing capability and chemical stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
Propiedades
Número CAS |
111864-95-0 |
|---|---|
Fórmula molecular |
C10F14 |
Peso molecular |
386.08 g/mol |
Nombre IUPAC |
1,2,3,4-tetrafluoro-5,6-bis(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C10F14/c11-3-1(7(15,16)9(19,20)21)2(4(12)6(14)5(3)13)8(17,18)10(22,23)24 |
Clave InChI |
VFRNWLUVVOZEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


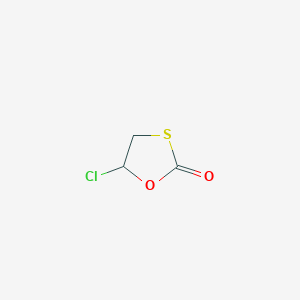


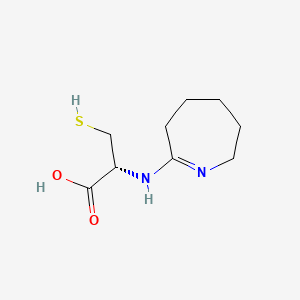
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
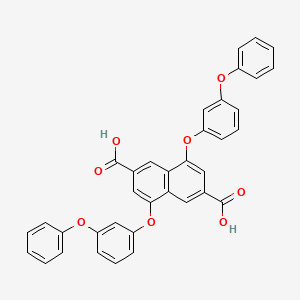

![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)



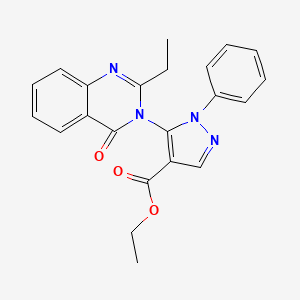
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
